4-Hydroxy-2,2-dimethylhexan-3-one
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Overview
Description
4-Hydroxy-2,2-dimethylhexan-3-one is an organic compound with the molecular formula C8H16O2 It is a ketone with a hydroxyl group attached to the fourth carbon and two methyl groups attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2-dimethylhexan-3-one can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyl-3-hexanone with a suitable oxidizing agent to introduce the hydroxyl group at the fourth carbon. Another method involves the use of Grignard reagents, where a Grignard reagent reacts with a suitable precursor to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of reagents, catalysts, and reaction conditions is optimized to maximize yield and purity. Common industrial methods include catalytic hydrogenation and oxidation reactions.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,2-dimethylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-dimethyl-3-hexanone.
Reduction: Formation of 4-hydroxy-2,2-dimethylhexanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-2,2-dimethylhexan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,2-dimethylhexan-3-one involves its interaction with molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and undergo various transformations depending on the conditions.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-hexanone: Similar structure but lacks the hydroxyl group.
4-Hydroxy-2,5-dimethylhexan-3-one: Similar structure with an additional methyl group at the fifth carbon.
3-Hydroxy-2,2-dimethylhexan-4-one: Similar structure with the hydroxyl group at the third carbon.
Uniqueness
4-Hydroxy-2,2-dimethylhexan-3-one is unique due to the specific positioning of the hydroxyl and ketone groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
CAS No. |
92975-70-7 |
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Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
4-hydroxy-2,2-dimethylhexan-3-one |
InChI |
InChI=1S/C8H16O2/c1-5-6(9)7(10)8(2,3)4/h6,9H,5H2,1-4H3 |
InChI Key |
HDMAPSJTZNTETO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C(C)(C)C)O |
Origin of Product |
United States |
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